molecular formula C34H35D31O4 B1164181 12-PAHSA-d31

12-PAHSA-d31

Cat. No.: B1164181
M. Wt: 570.1
InChI Key: XXHBLSWAKHZVLN-REGKZSQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-PAHSA-d31 (12-((1-Oxohexadecyl)oxy)octadecanoic acid-d31) is a deuterium-labeled analog of the endogenous fatty acid ester 12-PAHSA, featuring 31 deuterium atoms incorporated throughout its alkyl chains. This stable isotopologue serves as an essential internal standard in quantitative mass spectrometry-based lipidomics, enabling precise measurement of endogenous PAHSA levels in biological matrices including plasma, adipose tissue, and liver specimens . The deuterated structure maintains identical chromatographic behavior and ionization efficiency as native 12-PAHSA while providing distinct mass shift for accurate quantification, thereby facilitating research into PAHSA fluctuations under various metabolic conditions. This compound plays a critical role in investigating the mechanism of action of branched fatty acid esters, which exert potent anti-inflammatory and insulin-sensitizing effects primarily through GPR120 (G protein-coupled receptor 120) activation. This deuterated standard allows researchers to precisely track endogenous PAHSA kinetics and distribution patterns, revealing their central role in metabolic regulation. The compound enables studies of PAHSA-mediated enhancement of glucose uptake, reduction of adipose inflammation, and promotion of insulin secretion, particularly valuable for diabetes and obesity research applications. As a chemically stable isotopologue with the molecular formula C34H35D31O4 , this compound provides researchers with a robust analytical tool that maintains structural integrity throughout sample processing and analysis. The product is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption applications. This high-purity compound is manufactured under strict quality control to ensure optimal performance in lipidomics workflows, metabolic pathway elucidation, and pharmacological studies of fatty acid signaling mechanisms.

Properties

Molecular Formula

C34H35D31O4

Molecular Weight

570.1

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,20D2,23D2,27D2,31D2

InChI Key

XXHBLSWAKHZVLN-REGKZSQLSA-N

SMILES

OC(CCCCCCCCCCC(OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)CCCCCC)=O

Synonyms

12-[(1-oxohexadecyl)oxy]-octadecanoic-2,2/',3,3/',4,4/',5,5/',6,6/',7,7/',8,8/',9,9/',10,10/',11,11/',12,12/',13,13/',14,14/',15,15/',16,16,16-d31 acid

Origin of Product

United States

Foundational & Exploratory

Stability of deuterated FAHFA standards in storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Optimizing the Stability of Deuterated FAHFA Internal Standards

Executive Summary

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a distinct class of bioactive lipids with potent anti-diabetic and anti-inflammatory properties.[1] The accuracy of their quantification via LC-MS/MS relies heavily on the integrity of deuterated internal standards (e.g., d-PAHSA). However, the unique ester linkage connecting two hydrophobic chains in FAHFAs presents specific stability challenges distinct from standard glycerolipids.

This guide details the physicochemical vulnerabilities of deuterated FAHFAs—specifically hydrolysis and acyl migration—and provides a self-validating storage protocol designed to maintain isotopic purity and structural integrity for drug development and metabolic research.

Part 1: The Chemistry of Instability

To preserve deuterated FAHFA standards, one must first understand the mechanisms of their degradation. Unlike simple fatty acids, FAHFAs possess a labile ester bond buried within a hydrophobic environment.

Hydrolysis (The Primary Threat)

The ester linkage between the fatty acid and the hydroxy fatty acid is susceptible to hydrolysis, particularly in the presence of water and non-neutral pH.

  • Mechanism: Nucleophilic attack by water on the carbonyl carbon of the ester bond.

  • Result: Cleavage of the standard into its constituent deuterated fatty acid and hydroxy fatty acid (e.g., d-PAHSA

    
    d-Palmitic Acid + Hydroxy Stearic Acid).
    
  • Impact: Loss of the internal standard signal and artificial elevation of free fatty acid background noise.

Acyl Migration (Regioisomerization)

A more insidious form of degradation specific to FAHFAs is acyl migration.

  • Mechanism: Under thermodynamic stress (heat) or protic solvent exposure, the ester bond can migrate to adjacent hydroxyl positions (if available) or rearrange.

  • Result: Conversion of a specific isomer (e.g., 9-PAHSA) into a thermodynamic mixture of isomers (e.g., 5-PAHSA, 9-PAHSA).

  • Impact: Chromatographic peak broadening or splitting, leading to integration errors during quantification.

Isotopic Exchange (H/D Exchange)

While the C-D bond is generally stable, deuterium located on exchangeable heteroatoms (like -OH or -COOH) can exchange with solvent protons. However, most commercial FAHFA standards utilize deuterium on the carbon backbone, making this less of a concern unless the sample is exposed to extreme pH conditions.

Part 2: Visualizing Degradation Pathways

The following diagram illustrates the chemical fate of a deuterated FAHFA standard under suboptimal conditions.

FAHFA_Degradation Standard Intact Deuterated FAHFA (e.g., d9-9-PAHSA) Hydrolysis Hydrolysis Pathway (+ H2O / Heat) Standard->Hydrolysis Migration Acyl Migration (Protic Solvents) Standard->Migration Product1 Free d-Fatty Acid (Quantitation Error) Hydrolysis->Product1 Ester Cleavage Product2 Free Hydroxy Fatty Acid Hydrolysis->Product2 Isomer Regioisomer Mixture (Peak Broadening) Migration->Isomer Thermodynamic Rearrangement

Figure 1: Chemical degradation pathways of FAHFA standards. Hydrolysis destroys the molecule; migration alters retention time.

Part 3: Storage Variables & Data Matrix

The following table synthesizes stability data for FAHFA standards based on solvent and temperature variables.

Storage VariableConditionStability RatingTechnical Notes
Solvent Methyl Acetate Excellent Preferred stock solvent. Aprotic and non-reactive.
Methanol (MeOH)ModerateProtic. Can promote transesterification over long periods (>6 mo).
ChloroformPoorOften contains HCl or Ethanol stabilizers which catalyze hydrolysis.
Dry FilmGoodStable if purged with Argon. Hygroscopic risks upon opening.[2]
Temperature -80°C Optimal Thermodynamically arrests hydrolysis and migration.
-20°CAcceptableStandard for commercial shipping. Good for <1 year.
+4°CCritical FailureRapid hydrolysis likely within weeks in solution.
Container Glass (Amber) Required Plasticizers (phthalates) from tubes suppress MS ionization.
PolypropyleneForbiddenLipids adsorb to plastic; plasticizers leach into solvent.

Part 4: The "Golden Aliquot" Protocol

To ensure scientific integrity, we utilize a Self-Validating Aliquot System . This method prevents the "Freeze-Thaw Death Spiral" where repeated opening of a master stock introduces atmospheric moisture, accelerating hydrolysis.

Workflow Diagram

Aliquot_Protocol Master Master Stock (Powder/Ampoule) Solubilize Solubilize (Methyl Acetate) Master->Solubilize QC_Check Day 0 QC (LC-MS/MS) Solubilize->QC_Check Aliquot Aliquot into Glass Vials QC_Check->Aliquot Purity >98% Store Cryo-Storage (-80°C) Aliquot->Store Argon Purge Use Single-Use Extraction Store->Use Do Not Refreeze

Figure 2: The "Golden Aliquot" workflow ensures the master stock is never compromised by repeated handling.

Step-by-Step Methodology
  • Preparation of Master Stock:

    • Upon receipt, centrifuge the ampoule to settle the liquid/powder.

    • Dissolve the deuterated FAHFA (e.g., d9-PAHSA) in Methyl Acetate or Dichloromethane to a concentration of 100 µg/mL. Avoid Methanol for long-term master stocks to prevent transesterification.

  • The "Day 0" Validation (Self-Validating Step):

    • Before storage, inject 1 µL of the stock onto the LC-MS system.

    • Criteria: The peak must be a single sharp peak. Any "shoulders" indicate early regioisomerization. The presence of free d-fatty acid indicates hydrolysis.

    • If >5% degradation is observed, repurify or discard.

  • Aliquoting:

    • Transfer the master stock into amber glass vials with Teflon-lined caps.

    • Crucial: Divide into "Working Stocks" (e.g., 100 µL aliquots).

    • Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas to displace oxygen and moisture.

  • Storage:

    • Seal tightly with Parafilm to prevent solvent evaporation.

    • Store at -80°C .

  • Usage:

    • Remove one vial for the experiment.

    • Dilute this working stock into the extraction solvent (e.g., Methanol/Water) immediately prior to use.

    • Discard any remaining volume in the working vial; do not re-freeze.

Part 5: Troubleshooting & Quality Control

Even with perfect storage, degradation can occur. Use these markers to validate your standards.

ObservationDiagnosisCorrective Action
Signal Drop Adsorption to containerEnsure Glass inserts are used. Check if pipette tips are low-retention.
Split Peak Acyl MigrationCheck pH of mobile phase. Ensure stock was not stored in acidic MeOH.
High Background HydrolysisCheck for free deuterated fatty acid (e.g., d-Palmitate) in the MS trace.
RT Shift Solvent EvaporationInternal standard concentration has increased due to solvent loss. Use internal ratio correction.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1] Cell, 159(2), 318-332.[1] Link

  • Cayman Chemical. FAHFA 18:1(9Z)/32-O-32:1(25Z) Product Insert & Storage Guidelines. Link

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes, 65(9), 2580-2590. Link

  • Avanti Polar Lipids. Storage and Handling of Lipids: Technical Support Guide. Link

  • Brejchova, K., et al. (2020). FAHFA analysis: a difficult task? Progress in Lipid Research, 80, 101053. Link

Sources

12-PAHSA-d31 CAS number and chemical identification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Chemical Identification and Bioanalytical Application of 12-PAHSA-d31

Abstract

This technical guide provides a comprehensive analysis of This compound , a deuterated internal standard used in the lipidomic quantification of 12-PAHSA (12-Palmitic Acid Hydroxy Stearic Acid).[1][2] As a member of the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class, 12-PAHSA is a critical bioactive lipid with potent anti-diabetic and anti-inflammatory properties.[2][3][4][5] This document details its chemical properties, lack of formal CAS assignment, mass spectrometry behavior, and rigorous experimental protocols for its use in drug development and metabolic research.[2]

Part 1: Chemical Identification & Properties

Unlike common reagents, This compound is a specialized research standard.[1][2] As of the current chemical registry updates, it has not been assigned a unique Chemical Abstracts Service (CAS) number.[2] Researchers must rely on the parent compound's CAS and specific chemical nomenclature for identification.

Chemical Identity Table
PropertySpecification
Chemical Name This compound
Systematic Name 12-[(1-oxohexadecyl-d31)oxy]-octadecanoic acid
Parent CAS (Unlabeled) 1997286-65-3 (Use for reference only)
CAS Status (d31) Not Assigned (Proprietary/Research Grade)
Molecular Formula

Molecular Weight 570.1 g/mol (approx.)[1][2][6][7]
Exact Mass 569.67 Da
Solubility Soluble in Methyl Acetate, Chloroform, Methanol, Ethanol
Purity Standard

99% deuterated forms (

)
Structural Composition

The "d31" designation indicates that the palmitic acid moiety (the fatty acid esterified to the hydroxy fatty acid) is fully deuterated (


).[2] The backbone, 12-hydroxystearic acid, typically remains unlabeled.[2]

SMILES (Isomeric): [2H]C([2H])([2H])C([2H])([2H])...C(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O (Note: Full d31-palmitoyl chain representation abbreviated for brevity)

Part 2: Bioanalytical Utility (The "Why")

Role as an Internal Standard (IS)

In lipidomics, this compound is the "Gold Standard" IS for quantifying endogenous 12-PAHSA.[1][2]

  • Mass Shift: It provides a +31 Da mass shift, moving the precursor ion from m/z 537.5 (endogenous) to m/z 568.5 (IS), preventing cross-talk in Mass Spectrometry.[2]

  • Chromatographic Co-elution: Being chemically identical except for isotopes, it co-elutes (or elutes with a negligible deuterium isotope effect) with the analyte, correcting for matrix effects and ionization suppression in real-time.[2]

MS/MS Fragmentation Logic

FAHFAs are analyzed in Negative Electrospray Ionization (ESI-) mode. The ester bond is the weakest link, leading to predictable fragmentation.

  • Precursor Ion:

    
     at m/z 568.5[1][2]
    
  • Primary Product Ion: Palmitate-d31 anion (

    
    ) at m/z 286.4.[1][2]
    
  • Secondary Product Ion: 12-Hydroxystearate anion (

    
    ) at m/z 299.3.[1][2]
    

Figure 1: MS/MS Fragmentation Pathway

G Parent Precursor Ion (this compound) [M-H]- = 568.5 m/z CID Collision Induced Dissociation (CID) Parent->CID ESI(-) Frag1 Product Ion 1 (Palmitate-d31) m/z ~ 286.4 CID->Frag1 Ester Bond Cleavage (Primary Transition) Frag2 Product Ion 2 (12-Hydroxystearate) m/z ~ 299.3 CID->Frag2 Secondary Transition

Caption: Fragmentation logic of this compound in negative ESI mode. The primary transition (568.5 -> 286.[1][2]4) tracks the deuterated fatty acid tail.[2]

Part 3: Detailed Experimental Protocol

Objective: Quantification of 12-PAHSA in plasma/tissue using this compound as an internal standard.[1][2]

Reagents & Preparation
  • Stock Solution: Dissolve this compound in Methyl Acetate or Methanol to 100 µM. Store at -80°C.

  • Working IS Solution: Dilute stock to 1 µM in Methanol.

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) or MTBE (Methyl tert-butyl ether).[1][2]

Lipid Extraction (Modified Folch Method)
  • Step 1: Aliquot 50 µL of plasma or 10 mg of homogenized tissue into a glass vial.

  • Step 2 (Spike IS): Add 10 µL of This compound Working Solution (10 pmol total). Vortex for 10s. Crucial: Spike before extraction to account for recovery losses.

  • Step 3: Add 1 mL ice-cold Chloroform:Methanol (2:1). Vortex for 30s.

  • Step 4: Induce phase separation by adding 200 µL water (or PBS).[2] Vortex.

  • Step 5: Centrifuge at 3,000 x g for 10 min at 4°C.

  • Step 6: Collect the lower organic phase (Chloroform layer) containing lipids.[2]

  • Step 7: Dry under Nitrogen stream.[1] Reconstitute in 100 µL Methanol (50%) / Water (50%).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.01% Ammonium Hydroxide (pH ~9.0).[2]

  • Mobile Phase B: 95% Methanol / 5% Water + 5 mM Ammonium Acetate + 0.01% Ammonium Hydroxide.[1]

    • Note: Basic pH is mandatory for FAHFAs to ensure efficient ionization in negative mode.[1]

  • Gradient: 50% B to 100% B over 12 mins.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
12-PAHSA (Endogenous) 537.5255.2 (Palmitate)25-30
This compound (IS) 568.5 286.4 (Palmitate-d31) 25-30

Figure 2: Analytical Workflow

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (this compound) Sample->Spike Extract Biphasic Extraction (CHCl3/MeOH/H2O) Spike->Extract Dry N2 Drying & Reconstitution (MeOH:H2O) Extract->Dry Organic Phase LC UPLC Separation (C18 Column, Basic pH) Dry->LC MS MS/MS Detection (MRM: 568.5 > 286.4) LC->MS Data Quantification (Ratio Endogenous/IS) MS->Data

Caption: Step-by-step lipidomic workflow for the extraction and quantification of 12-PAHSA.

Part 4: References

  • Yore, M. M., et al. (2014).[2][3] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[3][5][8][9][10] Cell, 159(2), 318-332.[2][3][4]

  • Cayman Chemical. "12-PAHSA Product Information & Labeled Variants." Cayman Chemical Product Database.

  • Kuda, O., et al. (2016).[2] "A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids." Nature Protocols, 11, 156–171.[2]

  • Brejchova, K., et al. (2020).[2][10] "Understanding FAHFAs: From structure to metabolic regulation."[10] Progress in Lipid Research, 79, 101053.[2] [2]

Sources

Methodological & Application

Precision Quantitation of 12-PAHSA in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Lipidomics

Executive Summary

This protocol details a validated workflow for the absolute quantitation of 12-PAHSA (Palmitic Acid Hydroxy Stearic Acid) in plasma and tissue samples.[1][2] Unlike standard lipidomics profiling, 12-PAHSA requires specific chromatographic conditions to resolve it from its regioisomers (e.g., 5-PAHSA, 9-PAHSA) which have distinct biological functions.[1]

This guide utilizes a d31-labeled internal standard (Palmitic acid-d31 moiety) to correct for extraction efficiency, matrix effects, and ionization variability.[1][2] The method employs negative ion electrospray ionization (ESI-) on a Triple Quadrupole MS/MS system.[1][2]

Mechanistic Insight & Experimental Logic[1][2]
2.1 The Analyte: 12-PAHSA

FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids) are bioactive lipids with potent anti-diabetic and anti-inflammatory properties [1].[1][2][3][4][5] 12-PAHSA consists of a Palmitic Acid (C16:0) esterified to the 12-carbon position of Hydroxy Stearic Acid (C18:0).[1]

  • Challenge: The position of the ester bond (C5, C9, C12, C13) dictates biological activity.[1] Standard reverse-phase gradients often co-elute these isomers.[1]

  • Solution: We utilize a high-efficiency C18 column with an isocratic or shallow gradient elution profile to achieve baseline separation of regioisomers [2].

2.2 The Internal Standard: d31-PAHSA

We use a deuterated standard where the palmitic acid chain is fully labeled (d31).[1][2]

  • Why d31? A mass shift of +31 Da (Precursor

    
     ~568) prevents "cross-talk" with the native analyte (
    
    
    
    ~537).[1][2]
  • Isotope Effect: Deuterium can slightly reduce retention time compared to the native compound. This protocol uses a retention time window that accommodates this shift while ensuring the IS experiences the same matrix suppression as the analyte.

2.3 Fragmentation Logic (Negative Mode)

In Negative ESI, FAHFAs form a stable [M-H]⁻ ion.[1][2] Upon Collision Induced Dissociation (CID), the ester bond cleaves.[1][2]

  • Native 12-PAHSA:

    
     537.5 
    
    
    
    255.2 (Palmitate ion).[1][2]
  • d31-Standard:

    
     568.5 
    
    
    
    286.4 (d31-Palmitate ion).[1][2]
Visual Workflows
3.1 Experimental Workflow

G Sample Biological Sample (Plasma/Tissue) Spike Spike IS (d31-PAHSA) Sample->Spike 10 µL IS mix Extract Biphasic Extraction (Acidified CHCl3/MeOH) Spike->Extract Homogenize SPE Optional: SPE Cleanup (Remove Neutral Lipids) Extract->SPE Organic Phase LC UPLC Separation (BEH C18, Isocratic) Extract->LC Direct Inject (High Conc) SPE->LC Reconstitute MS MS/MS Detection (ESI-, MRM) LC->MS Elution Data Quantitation (Area Ratio Analysis) MS->Data Raw Files

Caption: Step-by-step workflow ensuring the Internal Standard (IS) is equilibrated before extraction to correct for all downstream losses.

3.2 MS/MS Fragmentation Pathway

Fragmentation Parent Precursor [M-H]- m/z 537.5 CID Collision Cell (CID Energy) Parent->CID ESI Negative Frag1 Product Ion Palmitate (m/z 255.2) CID->Frag1 Ester Bond Cleavage Frag2 Neutral Loss 12-Hydroxystearic Acid CID->Frag2 Neutral Fragment

Caption: Mechanism of 12-PAHSA fragmentation. The ester bond breaks, yielding the ionized fatty acid (Quantifier) and the neutral hydroxy-fatty acid backbone.[1][2]

Detailed Protocol
Phase 1: Materials & Reagents[1]
  • Standards:

    • 12-PAHSA (Native): Cayman Chemical Item No. 17106 or equivalent.[1][2]

    • d31-PAHSA (IS): Cayman Chemical Item No. 17197 (Note: 5-PAHSA-d31 is often used as a surrogate if 12-d31 is unavailable, as they co-extract).[1][2]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Chloroform (CHCl3), Isopropanol (IPA).[1][2]

  • Additives: Ammonium Acetate, Acetic Acid.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1][2][6]

Phase 2: Sample Preparation

Scientist's Note: FAHFAs are low-abundance lipids.[1] Plasticware can absorb them. Use glass vials/inserts whenever possible.

  • Thawing: Thaw plasma/tissue on ice.

  • Spiking (Critical): Add 10 µL of d31-PAHSA Internal Standard (1 µM) to the empty tube before adding the sample.[1][2]

    • Why? This ensures the IS binds to the tube walls and matrix proteins exactly like the analyte.

  • Sample Addition: Add 100 µL Plasma or 10 mg homogenized tissue. Vortex for 10s.

  • Extraction (Modified Bligh & Dyer):

    • Add 1 mL Ice-cold Chloroform/Methanol (2:1) containing 0.2% Acetic Acid.

    • Why Acid? Acidification keeps the carboxylic acid group protonated (neutral), improving partitioning into the organic chloroform layer [3].[1][2]

  • Phase Separation:

    • Vortex vigorously for 30s.[1]

    • Centrifuge at 10,000 x g for 5 mins at 4°C.

    • Carefully transfer the lower organic phase (Chloroform) to a fresh glass vial.[1][2]

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at room temperature.

  • Reconstitution: Dissolve residue in 100 µL Methanol . Vortex well and transfer to LC vial with glass insert.

Phase 3: LC-MS/MS Method[1]

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).[1][2]

  • Column Temp: 40°C.

  • Flow Rate: 0.35 mL/min.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate.[2]

  • Mobile Phase B: 95:5 Acetonitrile:Water + 5 mM Ammonium Acetate.[1][2]

  • Gradient Strategy: Isomer separation requires a shallow slope.

Time (min)% Mobile Phase BEvent
0.0070Initial Hold
2.0070Load
18.0085Shallow Gradient (Isomer Separation)
20.0099Wash
23.0099Wash
23.1070Re-equilibration
26.0070End

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI) - Negative Mode.[1][2]

  • Spray Voltage: -3500 V.

  • Capillary Temp: 320°C.[2]

MRM Table (Multiple Reaction Monitoring)

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
12-PAHSA 537.5 255.2 28 Quantifier
12-PAHSA537.5299.324Qualifier (Rare)
d31-PAHSA (IS) 568.5 286.4 28 Internal Std

Note: The product ion 255.2 corresponds to the Palmitate anion. If quantifying other FAHFA families (e.g., PO-HSA), transitions will differ.[1][2]

Data Analysis & Quality Control
5.1 Identification Criteria
  • Retention Time (RT): 12-PAHSA must elute within ±0.05 min of the authentic standard.

    • Alert: Watch for the 13-PAHSA isomer, which often elutes immediately after 12-PAHSA. 9-PAHSA usually elutes earlier.[1]

  • Signal-to-Noise: Quantifier peak S/N > 10.

5.2 Calculations

Calculate the Response Ratio (


) for every sample:


[1][2]

Calculate concentration using a linear regression (


) generated from a calibration curve (0.1 nM to 1000 nM) prepared in the same matrix or surrogate matrix (e.g., BSA).[1][2]
5.3 Validation Metrics (Example Data)
ParameterAcceptance CriteriaTypical Result
Linearity (

)
> 0.990.998
Recovery 80% - 120%92%
Intra-day CV < 15%4.5%
LOD (Limit of Detection) S/N > 30.5 nM
References
  • Yore, M. M., et al. (2014).[1][2][4][7] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3][4][5][7][8][9] Cell, 159(2), 318-332.[1][2][4][5]

  • Kuda, O., et al. (2016).[1][2] A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[1] Nature Protocols, 11, 1563–1571.

  • Brejchova, K., et al. (2020).[1][2][8] Understanding FAHFAs: From structure to metabolic regulation. Progress in Lipid Research, 79, 101053. [1][2]

Sources

MRM transitions for 12-PAHSA-d31 in negative ion mode

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a definitive guide for the targeted quantification of 12-PAHSA-d31 (12-(palmitoyloxy-d31)-octadecanoic acid) using LC-MS/MS in negative electrospray ionization (ESI-) mode.

Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of bioactive lipids with potent anti-inflammatory and anti-diabetic properties.[1][2][3][4] this compound is the critical internal standard (IS) used to normalize extraction efficiency and ionization suppression when quantifying endogenous 12-PAHSA.[5] Accurate measurement relies on precise Multiple Reaction Monitoring (MRM) settings that account for the specific deuteration pattern (


 on the palmitic acid moiety).

Compound Characterization & Mechanism

To design a robust MRM method, one must understand the structural fragmentation logic. This compound consists of a deuterated palmitic acid (


-PA) esterified to a non-deuterated 12-hydroxystearic acid (12-HSA) backbone.[5]
  • Chemical Formula:

    
    [6]
    
  • Exact Mass: 569.69 Da[5]

  • Ionization: ESI Negative Mode

    
    
    
Fragmentation Mechanism (The "Why")

In negative ion mode, FAHFAs undergo Collision-Induced Dissociation (CID) primarily via cleavage of the ester bond.

  • Precursor Formation: The carboxylic acid on the stearic backbone is deprotonated, forming the precursor ion at m/z 568.7 .

  • Product Ion Generation: Upon collision energy application, the ester linkage breaks. The charge is retained on the fatty acid moiety (the "branch").

  • Result: The generation of the fully deuterated palmitate anion (

    
    -Palmitate) at m/z 286.4 .
    

Note: A secondary, less intense fragment corresponds to the 12-hydroxystearate anion (m/z 299.3), which can serve as a qualifier but is often less stable than the fatty acid anion.

fragmentation_mechanism Parent This compound Precursor [M-H]- m/z 568.7 CID Collision Cell (CID Energy) Parent->CID Isolation (Q1) Product1 Quantifier Ion (Palmitate-d31) m/z 286.4 CID->Product1 Ester Cleavage (Primary Path) Product2 Qualifier Ion (12-HSA) m/z 299.3 CID->Product2 Secondary Path

Figure 1: Fragmentation pathway of this compound in negative ESI, showing the origin of the quantifier ion.[5]

Mass Spectrometry Parameters

The following transitions are optimized for triple quadrupole systems (e.g., Sciex QTRAP, Waters Xevo, Agilent 6495).

Table 1: Optimized MRM Transitions
CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)CE (V)Type
This compound 568.7 286.4 50-28Quantifier
This compound568.7299.350-32Qualifier
12-PAHSA (Endogenous)537.5255.250-28Target
  • CE (Collision Energy): Optimal fragmentation usually occurs between -25V and -35V.[5]

  • DP (Declustering Potential): -60V to -80V (Instrument dependent; ensure no in-source fragmentation).[5]

  • EP (Entrance Potential): -10V.[5]

Source Parameters (ESI-)
  • Spray Voltage: -4500 V

  • Source Temperature: 400°C – 500°C (FAHFAs are thermally stable but require heat for efficient desolvation).

  • Curtain Gas: 30 psi

  • Ion Source Gas 1/2: 50/60 psi[5]

Chromatographic Conditions

Separation of FAHFA regioisomers (e.g., separating 12-PAHSA from 9-PAHSA) is critical because they share the same mass transitions.[5] However, since this compound is the Internal Standard, it will co-elute exactly with endogenous 12-PAHSA.[5]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH neutral).

  • Mobile Phase B: Acetonitrile / Isopropanol (50:50 v/v) + 10 mM Ammonium Acetate.

    • Note: Avoid acidic modifiers like formic acid if possible, as they can suppress ionization in negative mode for some lipids. Ammonium acetate provides the best buffering for

      
       formation.[5]
      

Gradient Profile:

  • 0-2 min: 30% B[5]

  • 2-12 min: Linear gradient to 100% B[5]

  • 12-15 min: Hold 100% B (Wash)[5]

  • 15-17 min: Re-equilibrate 30% B

Sample Preparation Protocol (MTBE Extraction)

We recommend the Matyash method (MTBE) over Bligh-Dyer for FAHFAs due to better recovery of hydrophobic lipids and a cleaner upper phase that is easier to automate.

Reagents:
  • Methanol (LC-MS grade)[5]

  • MTBE (Methyl tert-butyl ether)[5]

  • Water (Milli-Q)[5]

  • Internal Standard Spike: this compound (1 µM stock in methanol).[5]

Step-by-Step Workflow:
  • Sample Homogenization:

    • Add 10 µL of IS Spike (10 pmol total) to tissue (e.g., 50mg adipose) or plasma (100 µL).

    • Add 225 µL Methanol (cold). Vortex 10s.

  • Extraction:

    • Add 750 µL MTBE .

    • Incubate/Shake for 1 hour at 4°C.

  • Phase Separation:

    • Add 188 µL Water to induce phase separation.

    • Vortex 20s.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Collection:

    • Collect the Upper Organic Phase (MTBE layer) containing lipids (including this compound).[5]

    • Optional: Re-extract lower phase with 300 µL MTBE for higher recovery.

  • Reconstitution:

    • Dry the organic phase under Nitrogen gas.

    • Reconstitute in 100 µL Methanol or 50:50 MeOH:Water.

    • Transfer to LC vial.

workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS: This compound Sample->Spike Extract Add MTBE/MeOH (Matyash Method) Spike->Extract PhaseSep Phase Separation (Centrifuge) Extract->PhaseSep Collect Collect Upper Phase (Organic) PhaseSep->Collect Dry Dry Down (N2) Collect->Dry Recon Reconstitute (MeOH) Dry->Recon Inject Inject LC-MS/MS (Neg Mode) Recon->Inject

Figure 2: Sample preparation workflow ensuring quantitative accuracy via IS spiking before extraction.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be self-validating:

  • Linearity: Construct a calibration curve of unlabeled 12-PAHSA (0.1 nM to 1000 nM) with a constant concentration of this compound (e.g., 100 nM). Plot the Area Ratio (

    
    ) vs. Concentration.
    
  • Matrix Effects: Compare the peak area of this compound spiked into a post-extraction matrix vs. pure solvent. Significant suppression (<80% recovery) indicates the need for better cleanup (e.g., SPE).

  • Isotope Contribution: Verify that the d31 standard does not contain unlabeled impurities (check m/z 537 transition in a pure d31 sample). High purity (>99% D) is required to prevent false positives in endogenous quantification.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332.[7] Link

  • Cayman Chemical. this compound Product Information & Mass Spectra. Link

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[4] Nature Protocols, 11, 1052–1068. Link

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[5] Journal of Lipid Research, 49(5), 1137-1146. Link

Sources

Solid phase extraction (SPE) methods for FAHFAs using 12-PAHSA-d31

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solid Phase Extraction (SPE) of FAHFAs using the 12-PAHSA-d31 Internal Standard for Accurate Quantification

Authored by a Senior Application Scientist

Introduction: The Significance of FAHFAs and the Quest for Accurate Measurement

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a unique class of endogenous lipids with profound anti-diabetic and anti-inflammatory properties.[1][2] First identified in 2014, these molecules, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), are correlated with insulin sensitivity, and their levels are often dysregulated in metabolic disease states.[1][3] Given their low nanomolar concentrations in complex biological matrices like plasma and adipose tissue, the accurate and precise quantification of FAHFAs is a significant analytical challenge.[4][5]

This application note provides a comprehensive, field-tested guide to a robust solid-phase extraction (SPE) protocol designed to enrich FAHFAs from biological lipid extracts. Central to this methodology is the principle of stable isotope dilution using this compound, a deuterated internal standard, to ensure the highest degree of analytical accuracy for subsequent LC-MS/MS analysis. This guide moves beyond a simple recitation of steps to explain the critical reasoning behind each phase of the protocol, empowering researchers to not only execute the method but also to understand and troubleshoot it effectively.

The Analytical Imperative: Why Isotope Dilution is the Gold Standard

Quantitative mass spectrometry is susceptible to variations introduced during sample preparation, chromatographic separation, and ionization.[6] Factors such as sample loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response can significantly compromise data integrity.[6][7]

The use of a stable isotope-labeled internal standard, particularly a deuterated analog like this compound, is the undisputed gold standard for mitigating these variables.[7] A deuterated standard is chemically and physically almost identical to the target analyte.[3][8] By introducing a known quantity of this compound at the very beginning of the sample preparation process, it experiences the exact same processing as the endogenous FAHFAs.[7] Any loss or signal variation affecting the native FAHFA will be mirrored by the deuterated standard. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, providing a highly accurate and precise measurement irrespective of recovery rates or matrix effects.[7]

While heavily deuterated standards can sometimes exhibit a slight retention time shift compared to their endogenous counterparts, this is a manageable factor that is far outweighed by the immense gains in quantitative accuracy.[1]

Principle of FAHFA Enrichment via Silica-Based SPE

Solid-phase extraction is a chromatographic technique used to isolate and concentrate analytes from a complex mixture.[9][10] For FAHFA analysis, the protocol typically employs a silica-based, normal-phase sorbent. The fundamental principle is the separation of lipid classes based on their polarity.[11]

  • Loading: The total lipid extract is loaded onto the silica cartridge in a non-polar solvent.

  • Washing: A non-polar solvent system is passed through the cartridge. This elutes the most non-polar lipids, such as triacylglycerols and cholesterol esters, which are discarded.[1]

  • Elution: A more polar solvent is then used to disrupt the interaction between the more polar FAHFAs and the silica sorbent, eluting them from the cartridge for collection.[12][13]

This enrichment step is critical for removing high-abundance, interfering lipids that could otherwise suppress the FAHFA signal during mass spectrometry analysis.[12][13]

Visualized Workflow for FAHFA Enrichment

The following diagram illustrates the complete workflow from initial sample preparation to the final, enriched FAHFA fraction ready for analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_conditioning 5. Cartridge Conditioning cluster_final Final Processing Sample 1. Plasma Sample + Spike this compound Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Drydown1 3. Dry Extract (Nitrogen Stream) Extraction->Drydown1 Reconstitute 4. Reconstitute in Non-Polar Solvent Drydown1->Reconstitute Load 6. Load onto Conditioned Cartridge Reconstitute->Load Wash 7. Wash & Discard (Neutral Lipids) Load->Wash Elute 8. Elute FAHFAs (Polar Solvent) Wash->Elute Collect 9. Collect Eluate Elute->Collect PreWash Pre-Wash (Ethyl Acetate) Condition Condition (Hexane) Drydown2 10. Dry Final Fraction Collect->Drydown2 Final 11. Reconstitute for LC-MS/MS Analysis Drydown2->Final

Caption: High-level workflow for the extraction and enrichment of FAHFAs.

Detailed Application Protocol: FAHFA Enrichment from Human Plasma

This protocol is adapted from established methods and optimized for robustness and reproducibility.[1][12][13]

Materials and Reagents
  • Internal Standard: this compound solution in a suitable organic solvent (e.g., ethanol).

  • SPE Cartridges: Silica (Si) cartridges, 500 mg sorbent mass, 3 mL or 6 mL reservoir (e.g., Strata SI-1 or equivalent).

  • Solvents: HPLC-grade or higher purity of chloroform, methanol, hexane, and ethyl acetate.

  • Collection Vessels: Chemically resistant glass tubes.

  • Apparatus: Positive pressure manifold or vacuum manifold, nitrogen evaporator.

  • Biological Sample: Human plasma collected with EDTA as an anticoagulant.

Summary of Key Experimental Parameters
StepParameterSpecification/SolventPurpose/Rationale
Lipid Extraction Internal StandardThis compound (e.g., 5 pmol/sample)Spiked at the start to account for all downstream variability.[7]
Extraction SolventsChloroform:Methanol:Aqueous BufferStandard Bligh-Dyer method for efficient extraction of a broad range of lipid classes.[1]
SPE Conditioning Pre-Wash6 mL Ethyl AcetateRemoves potential contaminants from the SPE cartridge itself, which can be a source of background signal.[12][13]
Conditioning6 mL HexaneWets the silica sorbent and creates a non-polar environment ready for sample loading.
Sample Loading Reconstitution Solvent200 µL ChloroformEnsures the dried lipid extract is fully dissolved in a non-polar solvent for optimal binding to the silica.[12][13]
Wash Step Elution of Neutral Lipids6 mL of 95:5 Hexane:Ethyl AcetateA non-polar wash that is strong enough to elute highly non-polar lipids (triacylglycerols) but weak enough to retain the more polar FAHFAs.[1][12]
Elution Step Elution of FAHFAs4 mL Ethyl AcetateA polar solvent that disrupts the hydrogen bonding between FAHFAs and the silica surface, releasing them for collection.[12][13]
Downstream Final Reconstitution40-100 µL MethanolPrepares the purified sample in a solvent compatible with reversed-phase LC-MS/MS analysis.[13]
Step-by-Step Methodology

A. Initial Lipid Extraction

  • To 200 µL of human plasma in a glass tube, add 1.3 mL of PBS, 1.5 mL of methanol, and the precise, known amount of this compound internal standard (e.g., 5 pmol).

  • Add 3 mL of chloroform. Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2,200 x g for 5 minutes at 4°C to achieve phase separation.

  • Carefully collect the lower organic phase (chloroform layer) using a glass pipette and transfer it to a new clean glass tube.

  • Dry the collected organic phase to complete dryness under a gentle stream of nitrogen. Store the dried lipid extract at -80°C until ready for SPE.

B. Solid Phase Extraction

This procedure is ideally performed on a positive pressure manifold to ensure consistent flow rates, though a vacuum manifold is also suitable. Do not allow the sorbent bed to go dry between steps until the final elution.[12]

  • Cartridge Conditioning:

    • Place a silica SPE cartridge on the manifold.

    • Pre-wash: Pass 6 mL of ethyl acetate through the cartridge.

    • Condition: Pass 6 mL of hexane through the cartridge. Let a very small amount of hexane remain on top of the sorbent bed.

  • Sample Loading:

    • Retrieve the dried lipid extract from storage.

    • Reconstitute the extract in 200 µL of chloroform.[13]

    • Load the entire reconstituted sample onto the conditioned SPE cartridge. Allow it to slowly pass into the sorbent bed.

  • Wash (Removal of Neutral Lipids):

    • Add 6 mL of 95:5 (v/v) hexane:ethyl acetate to the cartridge.

    • Apply gentle positive pressure to pass the solvent through. Collect this fraction in a waste container. This fraction contains the highly non-polar lipids and is not used for FAHFA analysis.[12]

  • Elution (Collection of FAHFAs):

    • Place a clean, labeled glass collection tube under the cartridge outlet.

    • Add 4 mL of 100% ethyl acetate to the cartridge.[13]

    • Apply gentle pressure to elute the FAHFA fraction into the collection tube.

C. Final Sample Preparation for LC-MS/MS

  • Dry the collected FAHFA fraction to completeness under a gentle stream of nitrogen.

  • Reconstitute the final sample in a small, precise volume (e.g., 40 µL) of methanol or another solvent suitable for your LC-MS system.[13]

  • Vortex briefly and transfer to an autosampler vial for analysis.

Conclusion and Best Practices

This application note details a validated SPE protocol for the robust enrichment of FAHFAs from human plasma. The incorporation of the this compound internal standard from the outset is a non-negotiable step for achieving the highest level of quantitative accuracy and confidence in the final data.[7][8] Researchers should be aware that SPE cartridges can be a source of background signal; therefore, the pre-wash step is critical, and running a blank sample (processing solvent through the entire procedure) is highly recommended to assess background levels.[12][13] By combining this clean-up methodology with sensitive LC-MS/MS, researchers in metabolic disease, immunology, and drug development can reliably measure these important signaling lipids and further unravel their biological roles.

References

  • Current time information in Boston, MA, US. Google Search.
  • A Faster Protocol for Endogenous FAHFA Measurements. National Institutes of Health.
  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
  • Introduction to deuterated internal standards in mass spectrometry. Benchchem.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. AlsaChim.
  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc..
  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. MDPI.
  • Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. ACS Publications.
  • Deuterated Internal Standard: Significance and symbolism. ScienceDirect.
  • A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty... PubMed.
  • Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements | Request PDF. ResearchGate.
  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. National Institutes of Health.
  • Measurement of Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) and Alkyl-diacylglycerol (TG(O)) from Human Breast Milk. ACS Publications.
  • Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles. PubMed.
  • The Measurement, Regulation, and Biological Activity of FAHFAs. National Institutes of Health.
  • Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Springer Link.
  • Solid-phase extraction columns in the analysis of lipids. AOCS.
  • Evaluation of lipid extraction and fatty acid composition of human plasma. ResearchGate.
  • Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]

Sources

Liquid-liquid extraction protocols involving 12-PAHSA-d31

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Liquid-Liquid Extraction of 12-PAHSA-d31 for Quantitative Bioanalysis

Authored by: A Senior Application Scientist

This application note provides a comprehensive guide for the extraction of 12-Palmitic Acid Hydroxy Stearic Acid-d31 (this compound) from biological matrices. As the deuterated internal standard for 12-PAHSA, its proper handling and recovery are paramount for accurate quantification in mass spectrometry-based assays. This document delves into the fundamental principles of liquid-liquid extraction (LLE) for lipid species, offers detailed step-by-step protocols, and explains the critical rationale behind each procedural choice to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Significance of FAHFAs and their Quantification

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant biological activities, including anti-diabetic and anti-inflammatory properties.[1][2][3] 12-PAHSA, a specific regioisomer, is of particular interest for its association with improved insulin sensitivity.[3][4][5] Given their low endogenous concentrations and therapeutic potential, the ability to accurately quantify these molecules in complex biological samples like plasma, serum, and tissue is crucial for advancing metabolic research.[6]

The gold standard for such quantification is isotope dilution mass spectrometry, which relies on the use of a stable isotope-labeled internal standard.[7][8] this compound serves as the ideal internal standard for 12-PAHSA. As a deuterated analog, it is chemically almost identical to the target analyte, ensuring it behaves similarly throughout sample preparation and analysis.[9][10] By adding a known quantity of this compound at the initial stage of sample processing, it provides a basis for correcting any analyte loss during extraction and normalization for variations in instrument response or matrix-induced ion suppression.[7][8]

Liquid-liquid extraction (LLE) is the foundational technique for isolating lipids from aqueous biological matrices, making it the critical first step in the analytical workflow.[11]

The Principle of Liquid-Liquid Extraction for Lipids

LLE operates on the principle of differential solubility. The goal is to partition the target analyte (12-PAHSA) and its internal standard (this compound) into an organic solvent phase, while leaving polar, interfering components (salts, proteins, carbohydrates) in the aqueous phase.

For lipids, which are often associated with cellular membranes and proteins, the extraction process typically involves two key stages:

  • Monophasic Disruption: Initially, a mixture of a polar organic solvent (like methanol) and a non-polar organic solvent (like chloroform or MTBE) is added to the aqueous sample. This creates a single-phase system that is capable of disrupting protein-lipid interactions and fully solvating the lipids.[12]

  • Biphasic Separation: Following homogenization, the addition of more water or a salt solution breaks the single phase into two immiscible layers: a polar aqueous layer and a non-polar organic layer containing the lipids.[12][13]

The choice of organic solvent system is a critical parameter. The classic Folch and Bligh & Dyer methods, which use a chloroform/methanol system, are considered "gold-standard" protocols for their ability to efficiently extract a broad spectrum of lipids.[12][14] A more modern alternative utilizes methyl-tert-butyl ether (MTBE) , which offers significant practical advantages, most notably its lower density. This results in the lipid-containing organic phase forming the upper layer, simplifying its collection and reducing the risk of contamination.[13][15]

The Indispensable Role of this compound

The core of a self-validating and trustworthy protocol lies in the correct use of the deuterated internal standard.

  • Correction for Recovery: Any physical loss of the target analyte during the multiple steps of LLE (e.g., incomplete phase transfer, adhesion to surfaces) will be mirrored by an identical proportional loss of this compound.[7]

  • Mitigation of Matrix Effects: In electrospray ionization mass spectrometry, co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate readings. Because this compound has virtually identical chromatographic and ionization behavior to 12-PAHSA, it experiences the same matrix effects, allowing for effective normalization.[8]

Crucial Directive: The internal standard, this compound, must be added to the sample at the very beginning of the extraction workflow, before the addition of any extraction solvents. This ensures it is subjected to every variable that could affect the native analyte.

Experimental Workflow for LLE of this compound

The following diagram illustrates the general workflow for the liquid-liquid extraction of this compound from a biological sample.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_collection Collection & Final Steps Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Add_IS Spike with known amount of This compound Internal Standard Sample->Add_IS Step 1 Add_Solvents Add Organic Solvents (e.g., Methanol, Chloroform/MTBE) Add_IS->Add_Solvents Step 2 Vortex Vortex/Homogenize (Create Monophasic System) Add_Solvents->Vortex Step 3 Induce_Sep Add Water/Aqueous Buffer (Induce Phase Separation) Vortex->Induce_Sep Step 4 Centrifuge Centrifuge (Separate Phases) Induce_Sep->Centrifuge Step 5 Collect_Organic Collect Lipid-Rich Organic Phase Centrifuge->Collect_Organic Step 6 Evaporate Evaporate Solvent (Under Nitrogen Stream) Collect_Organic->Evaporate Step 7 Reconstitute Reconstitute in Assay Buffer for LC-MS Analysis Evaporate->Reconstitute Step 8

Caption: General workflow for liquid-liquid extraction of 12-PAHSA.

Detailed Extraction Protocols

Two primary protocols are presented here. Protocol A is a modified Bligh & Dyer method, widely cited for FAHFA analysis.[16] Protocol B uses MTBE and is recommended for its safety and ease of handling.[13][15]

Protocol A: Modified Bligh & Dyer (Chloroform-Based) Method

This method is highly effective but involves the use of chloroform, a chlorinated solvent. All steps should be performed in a chemical fume hood using glass vials and pipettes to avoid plasticizer contamination.

Materials and Reagents:

  • Biological Sample (e.g., 200 µL plasma, 50-100 mg homogenized tissue)

  • This compound internal standard solution in a suitable organic solvent (e.g., methanol or ethanol)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Chloroform (CHCl₃)

  • HPLC-grade Water or Phosphate-Buffered Saline (PBS)

  • Glass centrifuge tubes (e.g., 15 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge (capable of >2,000 x g)

  • Evaporation system (e.g., nitrogen stream evaporator)

Step-by-Step Procedure:

  • Sample Aliquoting: Transfer your sample (e.g., 200 µL of serum) into a clean glass centrifuge tube.[16] For tissue, ensure it is homogenized in a minimal amount of PBS first.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution directly to the sample. Vortex briefly (5-10 seconds) to mix. The amount added should be optimized to be within the linear range of the analytical assay.

  • Monophasic Extraction: Add solvents in the following order, vortexing for 30 seconds after each addition:

    • Add 1.5 mL of Methanol.[16]

    • Add 3 mL of Chloroform.[16]

    • The mixture should appear as a single clear phase.

  • Incubation (Optional but Recommended): Agitate the mixture on a shaker at room temperature for 15-20 minutes to ensure thorough extraction.[17]

  • Phase Separation: Add 1.3 mL of PBS (or HPLC-grade water) to the tube.[16] Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 2,200 x g for 5-10 minutes at 4°C.[16] This will result in a clear separation of two phases, with a potential protein disk at the interface.

  • Collection of Organic Phase: The lipid-containing organic phase is the bottom layer (chloroform is denser than water). Carefully insert a glass Pasteur pipette through the upper aqueous layer and collect the lower phase, avoiding the protein interface. Transfer it to a new clean glass tube.

  • Solvent Evaporation: Dry the collected chloroform phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid film in a small, precise volume of the mobile phase or a suitable solvent (e.g., 100 µL of 90:10 Methanol:Water) for LC-MS analysis.

Protocol B: Methyl-tert-butyl Ether (MTBE) Method

This method is a safer and often faster alternative, suitable for higher throughput applications.[13][18]

Materials and Reagents:

  • Same as Protocol A, but replace Chloroform with HPLC-grade MTBE.

Step-by-Step Procedure:

  • Sample Aliquoting & Spiking: Follow steps 1 and 2 from Protocol A.

  • Monophasic Extraction: Add 1.5 mL of Methanol to the sample. Vortex for 30 seconds.

  • Organic Solvent Addition: Add 5 mL of MTBE. Vortex vigorously for 1 minute.

  • Incubation: Agitate on a shaker at room temperature for 1 hour to ensure complete extraction.[19]

  • Phase Separation: Add 1.25 mL of HPLC-grade water. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 1,000 x g for 10 minutes.[13]

  • Collection of Organic Phase: The lipid-containing organic phase is the upper layer (MTBE is less dense than water). This allows for easy and clean removal with a pipette without disturbing the lower aqueous layer or the pelleted protein interface. Transfer the upper phase to a new clean glass tube.

  • Solvent Evaporation & Reconstitution: Follow steps 8 and 9 from Protocol A.

Method Comparison and Considerations

FeatureBligh & Dyer (Chloroform-Based)MTBE-Based MethodRationale & Expert Insight
Solvent System Chloroform / Methanol / WaterMTBE / Methanol / WaterBoth systems are highly effective at extracting a broad range of lipids, including FAHFAs.[15][20]
Organic Phase Lower PhaseUpper PhaseThe upper organic phase in the MTBE method is a significant advantage, simplifying automation and manual collection while minimizing contamination risk.[13][18]
Safety Profile Chloroform is a suspected carcinogen and requires careful handling in a fume hood.[17]MTBE is less toxic than chloroform, though still flammable and should be handled with appropriate care.[21]The improved safety profile of MTBE makes it a preferable "green chemistry" alternative.[21]
Throughput Can be cumbersome for large sample sets due to careful collection of the lower phase.Well-suited for high-throughput and automated workflows.[13][15]For large-scale studies, the MTBE method offers considerable time and resource savings.[19]

Post-LLE Consideration: Solid-Phase Extraction (SPE)

While LLE effectively isolates total lipids, FAHFAs are often present in very low concentrations. To improve detection sensitivity and reduce matrix suppression from more abundant lipid classes, a post-LLE enrichment step is highly recommended.[16][22] This is typically achieved using silica-based solid-phase extraction (SPE). The LLE extract is loaded onto an SPE cartridge, and a non-polar solvent wash (e.g., 5% ethyl acetate in hexane) removes neutral lipids, after which the more polar FAHFAs are eluted with a stronger solvent like 100% ethyl acetate.[16][22]

Conclusion

The accurate quantification of 12-PAHSA is critically dependent on a robust and reproducible extraction protocol. The foundational step of this process is liquid-liquid extraction, with both classic chloroform-based methods and modern MTBE-based alternatives providing excellent recovery. The cornerstone of a reliable, self-validating workflow is the correct use of the deuterated internal standard, this compound, which must be added at the outset of sample preparation. By understanding the principles behind each step and selecting the appropriate protocol, researchers can generate high-quality data that is essential for advancing our understanding of FAHFA biology and its therapeutic potential.

References

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509.

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917.

  • Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287.

  • BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. BenchChem Technical Guides.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Technical Notes.
  • Vale, G., Martin, S. A., Mitsche, M. A., et al. (2019). Three-phase liquid extraction: A simple and fast method for lipidomic workflows. Journal of Lipid Research, 60(3), 694-706.

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.

  • Lee, J., Kuda, O., & Kopecky, J. (2020). A Faster Protocol for Endogenous FAHFA Measurements. Journal of Lipid Research.
  • Yore, M. M., Syed, I., Moraes-Vieira, P. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332.

  • Cayman Chemical. (n.d.). 12-PAHSA (CAS Number: 1997286-65-3). Product Information.

  • PubChem. (n.d.). 12-((1-Oxohexadecyl)oxy)octadecanoic acid. National Center for Biotechnology Information.

  • Brezinova, M., Cajka, T., Kuda, O., et al. (2021). Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(11), 158991.
  • Syed, I., Lee, J., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62, 100108.

  • Kuda, O., Brezinova, M., et al. (2020). Levels of palmitic acid ester of hydroxystearic acid (PAHSA) are reduced in the breast milk of obese mothers. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(2).
  • Salem, M. A., Bernach, M., Bajdzienko, K., & Giavalisco, P. (2017). A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample. Journal of Visualized Experiments, (124), e55802.

  • Tan, B., & Sedlak, E. (2020). Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization. Analytical and Bioanalytical Chemistry, 412(1), 147-156.

  • Christie, W. W. (n.d.). General procedure for lipid extraction. Cyberlipid.

  • BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry. BenchChem Technical Guides.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem Resources.
  • Kaffarnik, S., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(4), 534.

  • Le, T. T., & Yapp, C. (2023). Lipid extraction and FAME assay training. DuLab - University of Hawaii System.
  • Syga, M., & Zgoła-Grześkowiak, A. (2024). Liquid–liquid extraction method for the gas chromatography – mass spectrometry analysis of volatile fatty acids in wastewater. International Journal of Environmental Analytical Chemistry.

  • Tsikas, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3291.

  • Paluchova, V., et al. (2019). Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids. Journal of Lipid Research, 60(12), 2007-2017.
  • Aryal, P., Syed, I., Lee, J., et al. (2021). The Measurement, Regulation, and Biological Activity of FAHFAs. Chemical Reviews.
  • Avanti Polar Lipids. (n.d.). PAHSA. Product Categories.

Sources

Troubleshooting & Optimization

Minimizing deuterium exchange in 12-PAHSA-d31 during processing

[1]

Welcome to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) technical support hub. This guide addresses the specific challenges of working with 12-PAHSA-d31 , a deuterated internal standard used for the quantitation of 12-PAHSA.

⚠️ Critical Technical Distinction: Exchange vs. Hydrolysis

Before proceeding, we must clarify the mechanism of signal loss. Users often report "deuterium exchange," but for this compound, the primary failure mode is Chemical Hydrolysis , not proton-deuterium exchange.[1]

  • H/D Exchange (Trivial): The deuterium on the carboxyl (-COOD) or hydroxyl (-OD) groups will exchange with solvent protons instantly.[1] This is normal and reversible.

  • Back-Exchange (Unlikely): The 31 deuterium atoms on the palmitoyl chain (C-D bonds) are chemically stable and do not exchange with solvent under standard processing conditions.[1]

  • Hydrolysis (Critical Risk): The ester bond connecting the d31-palmitic acid to the 12-hydroxy stearic acid is labile.[1] If this bond breaks (via lipase activity or pH extremes), the d31-label dissociates entirely.[1] This is the phenomenon you must prevent.

Module 1: The Chemistry of Signal Loss

Understanding why the signal disappears is the first step to prevention.

The Degradation Pathway

The following diagram illustrates the two main risks: Hydrolysis (splitting the molecule) and Transesterification (swapping the d31 chain to a solvent molecule).

FAHFA_DegradationPAHSAThis compound(Intact Standard)HydrolysisHydrolysis(Water/High pH/Lipases)PAHSA->Hydrolysis Aqueous Base or LipasesTransesterTransesterification(MeOH + Acid + Heat)PAHSA->Transester Methanol(Acid Catalysis)Products_HLoss of Signal:Free Palmitate-d31 + 12-HSAHydrolysis->Products_HProducts_TArtifact Formation:Methyl Palmitate-d31Transester->Products_T

Figure 1: Pathways of this compound degradation. The primary risk is the cleavage of the ester bond, which separates the deuterated tag from the analyte structure.

Module 2: Optimized Extraction Protocol

Standard lipidomics protocols (like aggressive Bligh & Dyer) can destroy FAHFAs due to acidity or heating.[1] Use this modified "Cold-Acid" protocol to maximize recovery while minimizing hydrolysis.[1]

Protocol: Low-Temperature Biphasic Extraction

Objective: Extract this compound without triggering ester hydrolysis or transesterification.[1]

StepActionTechnical Rationale
1. Quench Add ice-cold Methanol (containing 0.2% Formic Acid) to tissue/cells immediately.[1]Stop Lipases: Enzymes like ATGL hydrolyze FAHFAs rapidly.[1] Cold organic solvent denatures them instantly.[1]
2. Spike Add This compound internal standard now.Normalization: Spiking before extraction corrects for recovery losses.[1]
3. Extract Add Chloroform or MTBE (Methyl tert-butyl ether).[1]Partitioning: FAHFAs are hydrophobic.[1] MTBE is preferred as the upper phase (easier to collect).
4. Phase Split Add Water . Vortex gently. Centrifuge at 4°C.Separation: Induces phase separation. Keep at 4°C to slow chemical hydrolysis rates.[1]
5. Collect Collect the Organic Phase (lower for CHCl3, upper for MTBE).[1]Target Recovery: FAHFAs partition into the organic layer.[1]
6. Dry Evaporate under Nitrogen at Room Temp . ⚠️ DO NOT HEAT >35°C. Prevent Degradation: Heat + trace acid/water promotes hydrolysis.[1]
⚠️ Troubleshooting the "Acid Trap"

Issue: FAHFAs are carboxylic acids.[1] They must be protonated (acidic pH) to extract into the organic phase. Risk: Strong acid + Methanol = Transesterification (creating Methyl Esters).[1] Solution: Use weak acidification (0.1 - 0.2% Formic Acid).[1] Avoid HCl or Sulfuric Acid.

Module 3: LC-MS/MS Configuration

Your instrument parameters can inadvertently cause "on-column" exchange or degradation.[1]

Recommended Settings
ParameterRecommendationWhy?
Mobile Phase A Water + 0.02% Formic AcidLow acid keeps FAHFA protonated for retention but minimizes hydrolysis.[1]
Mobile Phase B Acetonitrile / Isopropanol (50:50)Methanol in Mobile Phase B can cause on-column transesterification at high pressures/temps.[1]
Column Temp 40°C Maximum Higher temperatures (50-60°C) accelerate ester cleavage.[1]
Ionization Negative Mode (ESI-)FAHFAs ionize best as [M-H]-.
Visualizing the LC-MS Workflow

LCMS_Workflowcluster_tipsCritical ChecksSampleReconstituted Sample(in 50% MeOH/Water)InjectorInjector (Keep at 4°C)Sample->Injector Prevent evaporationColumnC18 Column(Avoid high acid/heat)Injector->Column Gradient ElutionMSMass Spec (ESI-)Monitor m/z 568.5 -> 286.5Column->MS [M-H]- IonizationTip1Avoid MeOH inreconstitution if possible(Use ACN/Water)Tip1->Sample

Figure 2: LC-MS workflow emphasizing temperature control and solvent choice to preserve the d31-ester bond.

Module 4: Storage & Handling FAQs

Q: Can I store this compound in Methanol? A: Not recommended for long periods. While methanol is a standard lipid solvent, the combination of trace water, methanol, and time can lead to slow transesterification.[1]

  • Best Practice: Store stock solutions in Methyl Acetate or Dichloromethane at -80°C.[1]

  • Working Solutions: If diluting in methanol for daily use, keep on ice and discard unused portions after 24 hours.

Q: I see a mass shift of +1 Da. Is this deuterium exchange? A: No, this is likely isotopic distribution or protonation. Deuterium on the carbon chain (C-D) does not exchange.[1] However, the carboxyl proton (-COOH) exchanges with D2O in seconds.[1] If you are running in a deuterated solvent (rare for LC-MS), the mass will shift.[1] In standard reverse-phase (H2O/ACN), the labile protons will be H, and the mass should be consistent.

Q: My recovery of this compound is low (<50%). What happened? A: Check your pH. If the extraction environment is neutral or basic (pH > 6), the FAHFA is ionized (-COO⁻) and stays in the aqueous phase.[1] You must acidify the sample (pH 3-4) during the biphasic extraction to drive it into the organic layer.[1]

References

  • Discovery & Characterization: Yore, M. M., et al. (2014).[1][2][3][4][5] Discovery of a Class of Endogenous Mammalian Lipids with Anti-Diabetic and Anti-Inflammatory Effects.[2][3][6][7][8][9][10] Cell, 159(2), 318–332.[1][2][3]

  • Optimized Extraction Protocols: Brejchova, K., et al. (2020).[1] Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Analytical Methods.

  • FAHFA Stability & Handling: Kolar, M. J., et al. (2018).[1] Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry, 90(8), 5358–5365.[1] [1]

Addressing carryover contamination of 12-PAHSA-d31 in autosamplers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of "Sticky" Analytes

Welcome to the technical support guide for addressing autosampler carryover of 12-palmitic acid-d31-hydroxy stearic acid (12-PAHSA-d31). As a deuterated lipid and a member of the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) class, this compound is an essential internal standard for quantitative bioanalysis.[1][2][3] However, its lipophilic nature and potential for adsorption present significant analytical challenges, chief among them being carryover contamination in HPLC and LC-MS systems.[4]

Carryover, the appearance of an analyte in a blank injection following a high-concentration sample, can severely compromise data integrity, leading to inaccurate quantification and false positives.[5][6][7] This guide provides a structured, in-depth approach to diagnosing, mitigating, and preventing carryover of this compound, empowering you to achieve robust and reproducible results.

Quick-Fire FAQs: Common Questions & Immediate Answers

Q1: I see a peak for this compound in my blank injection right after my highest calibrator. Is this carryover?

A: Most likely, yes. Carryover is defined as the presence of an analyte peak when a blank is injected after a sample containing that analyte.[5][8] To confirm, inject a series of three to five consecutive blanks. If the peak area systematically decreases with each injection, it's classic carryover.[8] If the peak area remains constant, you may have a contaminated blank or solvent.[8]

Q2: What is the single most effective change I can make to my wash method right now?

A: Switch to a stronger, more appropriate wash solvent. For a lipophilic compound like this compound, a standard aqueous/organic mix may be insufficient.[6] Try a wash solution of 100% isopropanol or a mixture of isopropanol, acetonitrile, and acetone. The principle is "like dissolves like"; your wash solvent must be strong enough to fully solubilize the analyte.[9][10][11]

Q3: How much wash volume should I use?

A: A common recommendation is to use a wash volume that is at least 10 times the volume of your sample loop or injection volume.[12] However, for sticky compounds, this may be insufficient. Increase the wash volume and/or the number of wash cycles in your autosampler program and observe the effect on carryover.[13]

Q4: Can my sample vials be a source of contamination?

A: Absolutely. Adsorption of fatty acids to vial surfaces can be a significant issue.[14] Using silanized or low-adsorption vials is highly recommended. Additionally, improper cleaning of reusable vials or leachables from vial caps and septa can introduce contaminants.[6][15]

Systematic Troubleshooting Guide for this compound Carryover

This guide follows a logical progression from diagnosis to resolution. Use the accompanying workflow diagram to navigate the troubleshooting process.

Phase 1: Diagnose and Quantify the Carryover

Before making changes, you must confirm the problem and establish a baseline. This is a self-validating step that ensures your subsequent actions are both necessary and effective.

Experimental Protocol: Carryover Assessment

  • Prepare Samples:

    • Blank: Your sample matrix or diluent without any analyte or internal standard. Prepare this fresh to rule out contamination.[8]

    • ULOQ Standard: Your highest calibration standard (Upper Limit of Quantification). This represents the worst-case scenario for carryover.

  • Injection Sequence:

    • Inject the Blank three times to establish a clean baseline.

    • Inject the ULOQ Standard three times.

    • Immediately inject the Blank at least three to five times consecutively.

  • Data Analysis:

    • Calculate the peak area of this compound in the ULOQ injections and the subsequent blank injections.

    • Calculate the percent carryover using the following formula for the first blank injection:

      % Carryover = (Peak Area in First Blank / Average Peak Area of ULOQ) * 100

    • Trustworthiness Check: A well-controlled method should have carryover significantly below the level that would impact the accuracy of the Lower Limit of Quantification (LLOQ).[16] For many bioanalytical methods, a carryover of <0.1% is a common target, and it should not affect the LLOQ by more than 20%.[5]

Troubleshooting Workflow

The following diagram outlines the decision-making process for identifying and resolving carryover issues.

Carryover_Troubleshooting start_node Carryover Suspected for This compound p1 Perform Carryover Assessment Protocol: Inject ULOQ then multiple Blanks start_node->p1 Begin Diagnosis process_node process_node decision_node decision_node action_node action_node end_node end_node d1 Is Peak in Blank > Acceptable Limit? p1->d1 end_ok Carryover is Acceptable. Proceed with Analysis. d1->end_ok No p2 Phase 2: Method Optimization d1->p2 Yes a1 1. Optimize Wash Solvents (See Table 1) p2->a1 a2 2. Increase Wash Volume & Number of Wash Cycles a1->a2 a3 3. Optimize Sample Diluent (add organic modifier) a2->a3 p1_rerun1 Re-run Carryover Assessment a3->p1_rerun1 Re-evaluate d2 Is Carryover Resolved? p1_rerun1->d2 d2->end_ok Yes p3 Phase 3: Hardware & Advanced Checks d2->p3 No d3 Isolate Source: Needle, Loop, Valve, or Column? p3->d3 a4 Check/Replace Rotor Seal & Stator Inspect for scratches d3->a4 Systematic Checks a5 Replace Sample Loop (Consider PEEK tubing) a4->a5 a6 Perform Aggressive System Flush (See Protocol 2) a5->a6 p1_rerun2 Re-run Carryover Assessment a6->p1_rerun2 Re-evaluate d4 Is Carryover Resolved? p1_rerun2->d4 d4->end_ok Yes end_fail Problem Persists. Contact Instrument Vendor Support. d4->end_fail No

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Linearity and Range Assessment for 12-PAHSA using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation in Modern Lipidomics

In the landscape of drug development and metabolic research, the validation of bioanalytical methods is the bedrock upon which reliable data is built.[1] This is particularly true for emerging lipid mediators like Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). First identified in 2014, FAHFAs, including the well-studied Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs), have demonstrated significant anti-diabetic and anti-inflammatory properties, making them promising targets for therapeutic and biomarker discovery.[2][3]

Accurate quantification of these lipids is paramount, yet fraught with challenges due to their low endogenous concentrations and complex biological matrices. This guide provides a comprehensive, in-depth comparison of strategies for establishing two cornerstone validation parameters—linearity and range—for the quantification of 12-PAHSA. We will focus on the application of its deuterated stable isotope-labeled (SIL) internal standard, 12-PAHSA-d31, and contextualize its performance against other common internal standard approaches.

Pillar 1: The Imperative for an Internal Standard in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification of lipids like PAHSAs.[4][5] However, the journey from a biological sample to a final concentration value is subject to multiple sources of variability. Mass spectrometry analysis requires an internal standard (IS) to correct for analyte loss during sample preparation and to compensate for fluctuations in instrument response, such as matrix effects and instrumental drift.[6]

An ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the mass spectrometer. This is why Stable Isotope-Labeled (SIL) internal standards are considered the most reliable choice.[7][8] By incorporating heavy isotopes (e.g., ²H/D, ¹³C, ¹⁵N), a SIL IS has nearly identical chemical and physical properties—including extraction efficiency, chromatographic retention, and ionization response—to the native analyte.[6][9] When a fixed amount of SIL IS is added at the beginning of the sample preparation process, any loss or signal variation experienced by the analyte is mirrored by the IS, ensuring the ratio of their signals remains constant and enabling highly accurate quantification.[8]

Comparative Analysis: Selecting the Right Internal Standard for PAHSA

The choice of an internal standard is a critical decision that impacts the entire validation. While this compound is a common choice, it's essential to understand its characteristics in comparison to other alternatives.

Internal Standard TypeExampleKey AdvantagesKey Considerations & Potential Drawbacks
Heavily Deuterated SIL IS This compound • Excellent co-elution and similar extraction recovery. • Effectively compensates for matrix effects.[6] • More cost-effective than ¹³C-labeled standards.• High levels of deuteration can sometimes cause a slight chromatographic retention time shift (isotope effect).[4] • If the shift is significant, the analyte and IS may experience different matrix effects, reducing accuracy.[9]
¹³C-Labeled SIL IS ¹³C₁₈-12-PAHSA• Considered the "gold standard" with virtually no chromatographic shift.[4] • Provides the most accurate correction for all sources of variability.• Often significantly more expensive and may have limited commercial availability.[8]
Structural Analog IS C4-9-PAHSA (non-endogenous)• Lower cost and readily available.[4] • Useful when a SIL version of the analyte is not available.• Does not perfectly mimic the analyte's behavior.[7] • Differences in structure can lead to different extraction recoveries and ionization efficiencies, requiring extensive validation to prove its suitability.

Expert Insight: For most applications, this compound provides a robust and reliable balance of performance and cost. However, it is crucial during method development to verify that the chromatographic peak of this compound co-elutes closely with the native 12-PAHSA to rule out any significant isotopic effects that could compromise data integrity.[9]

Pillar 2: Defining Linearity and Range for Regulatory Confidence

A bioanalytical method must be proven to be linear over a specific concentration range to ensure that reported values for unknown samples are accurate.

  • Linearity is the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[1][10][11] It is typically evaluated by a least-squares linear regression of the data.

  • Range is the interval between the upper and lower concentrations (Upper Limit of Quantification, ULOQ, and Lower Limit of Quantification, LLOQ) for which the method has demonstrated suitable linearity, accuracy, and precision.[10][11]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) mandate the thorough evaluation of these parameters.[1][10][12] A typical calibration curve consists of a blank sample, a zero sample (matrix with internal standard), and a minimum of six to eight non-zero concentration standards spanning the desired range.[1][13]

Experimental Protocol: A Self-Validating Workflow for 12-PAHSA

This protocol provides a step-by-step methodology for generating a calibration curve to assess the linearity and range of a 12-PAHSA assay using this compound as the internal standard.

1. Preparation of Stock Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh ~1 mg of 12-PAHSA standard and dissolve in 1 mL of a suitable organic solvent (e.g., ethanol or methanol).

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner.

  • Working Solutions: Prepare intermediate working solutions of both the analyte and the internal standard by diluting the stock solutions in the same solvent. The concentrations should be optimized based on the desired calibration range and instrument sensitivity.

2. Preparation of Calibration Standards:

  • Prepare a series of at least 8 non-zero calibration standards by spiking blank biological matrix (e.g., charcoal-stripped human plasma) with the analyte working solution.

  • The concentrations should span the expected physiological or pharmacological range, from the LLOQ to the ULOQ. A typical range for PAHSAs might be 0.5 to 250 ng/mL.

  • Also prepare blank (matrix only) and zero (matrix + IS) samples.

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • Aliquot 100 µL of each calibration standard, quality control (QC) sample, and unknown sample into separate microcentrifuge tubes.

  • The Causality of IS Addition: Add a small, fixed volume (e.g., 10 µL) of the this compound internal standard working solution to every tube (except the blank). This step is critical; adding the IS at the very beginning ensures it undergoes the exact same extraction and analysis process as the native analyte, thereby correcting for any variability.

  • Add 500 µL of acidified water (e.g., 0.1% formic acid) to each tube and vortex.

  • Condition an SPE cartridge (e.g., a silica-based sorbent) as per the manufacturer's instructions, typically involving washes with hexane and an elution solvent like ethyl acetate.[4]

  • Load the sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering neutral lipids, for example, with 95:5 hexane:ethyl acetate.[4]

  • Elute the FAHFAs with an appropriate solvent like ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., methanol/water).

4. LC-MS/MS Analysis:

  • Chromatography:

    • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm) or similar reversed-phase column suitable for lipidomics.[14][15]

    • Mobile Phase: A gradient using solvents like methanol and water with additives such as ammonium acetate to improve ionization.[15]

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions. For PAHSA, the transition m/z 537→255 is often used for quantification.[4] The corresponding transition for this compound would be monitored simultaneously.

5. Data Processing and Evaluation:

  • Integrate the peak areas for both the 12-PAHSA (analyte) and this compound (IS) in each injection.

  • Calculate the Response Ratio for each standard: (Peak Area of Analyte) / (Peak Area of IS).

  • Construct a calibration curve by plotting the Response Ratio (y-axis) against the nominal concentration (x-axis) of each standard.

  • Perform a weighted (1/x² or 1/x) linear regression . Weighting is essential to ensure accuracy at the lower end of the curve where variance is typically lower.

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.99.

    • The back-calculated concentration for each standard must be within ±15% of its nominal value, except for the LLOQ, which must be within ±20%.[16][17]

Visualization: Workflow and Data Interpretation

The entire process, from sample preparation to final data assessment, can be visualized as a logical workflow.

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis & Data Processing cluster_eval Linearity & Range Assessment P1 Prepare Analyte (12-PAHSA) & IS (this compound) Stocks P2 Spike Blank Matrix with Analyte to Create Calibration Standards (LLOQ to ULOQ) P1->P2 P3 Aliquot Standards, QCs, and Unknown Samples P2->P3 P4 Add Fixed Amount of IS (this compound) to All Samples P3->P4 E1 Solid-Phase Extraction (SPE) P4->E1 E2 Evaporate & Reconstitute E1->E2 A1 LC-MS/MS Analysis (Monitor MRM Transitions for Analyte & IS) E2->A1 A2 Integrate Peak Areas (Analyte & IS) A1->A2 A3 Calculate Response Ratio (Area_Analyte / Area_IS) A2->A3 V1 Plot Response Ratio vs. Concentration A3->V1 V2 Perform Weighted (1/x²) Linear Regression V1->V2 V3 Evaluate Acceptance Criteria (R² ≥ 0.99, Accuracy ±15%/20%) V2->V3 V4 Define Linear Range (LLOQ to ULOQ) V3->V4

Caption: Workflow for assessing linearity and range using an internal standard.

Interpreting the Data: A Model Calibration Curve

The table below presents example data from a successful calibration run, demonstrating how the acceptance criteria are met.

Nominal Conc. (ng/mL)Analyte AreaIS AreaResponse Ratio (Analyte/IS)Back-Calculated Conc. (ng/mL)Accuracy (%)Status
0.5 (LLOQ) 1,55050,5000.03070.54108.0%Pass
1.0 3,08051,1000.06030.9898.0%Pass
5.0 15,25050,8000.30024.9599.0%Pass
10.0 30,60050,9500.600610.03100.3%Pass
50.0 155,10051,5003.011750.41100.8%Pass
100.0 301,50050,2006.006099.8799.9%Pass
200.0 595,00049,80011.9478197.8198.9%Pass
250.0 (ULOQ) 760,50050,60015.0296249.1299.6%Pass
Regression Model: y = 0.0601x + 0.0004Weighting: 1/x²R²: 0.9995Pass

Conclusion

Assessing the linearity and range of a bioanalytical method is a foundational requirement for producing reliable and accurate quantitative data. The use of a stable isotope-labeled internal standard, such as this compound, is a scientifically sound strategy that corrects for the inherent variability of complex sample preparation and LC-MS/MS analysis.[6] While alternatives like ¹³C-labeled standards may offer marginal benefits by eliminating the potential for isotopic shifts, this compound represents a robust, cost-effective, and widely accepted tool for the precise quantification of this important lipid mediator.[4] By following a rigorous, self-validating protocol as outlined in this guide, researchers and drug development professionals can establish a high-quality analytical method and generate data with the utmost confidence.

References

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  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.). Available from: [Link]

  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers - National Institute of Standards and Technology. (n.d.). Available from: [Link]

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  • Kolar, M. J., Niphakis, M. J., Cermak, T., Chang, M. T., Ertunc, M. E., O'Neill, A. T., ... & Saghatelian, A. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Analytical chemistry, 90(8), 5033–5037. Available from: [Link]

  • A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers | Request PDF - ResearchGate. (2025, August 6). Available from: [Link]

  • Kolar, M. J., Niphakis, M. J., Cermak, T., Chang, M. T., Ertunc, M. E., O'Neill, A. T., ... & Saghatelian, A. (2018). Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry, 90(8), 5033-5037. Available from: [Link]

  • Wang, Y., Zhang, Y., & Wang, J. (2022). Determination of 31 Polycyclic Aromatic Hydrocarbons in Plant Leaves Using Internal Standard Method with Ultrasonic Extraction–Gas Chromatography–Mass Spectrometry. Molecules, 27(21), 7192. Available from: [Link]

  • Kolar, M. J., Niphakis, M. J., Cermak, T., Chang, M. T., Ertunc, M. E., O'Neill, A. T., ... & Saghatelian, A. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Analytical chemistry, 90(8), 5033–5037. Available from: [Link]

  • Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. (2025, March 10). Available from: [Link]

  • Han, X. (2020). Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization. Analytical and bioanalytical chemistry, 412(10), 2245–2256. Available from: [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - MDPI. (2025, June 16). Available from: [Link]

  • Kuda, O., Brezinova, M., Rombaldova, M., Slavikova, B., Posta, M., Beier, P., ... & Rossmeisl, M. (2017). Levels of palmitic acid ester of hydroxystearic acid (PAHSA) are reduced in the breast milk of obese mothers. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(11), 1047-1054. Available from: [Link]

  • Kahn, B. B., & Saghatelian, A. (2018). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell metabolism, 28(4), 536–538. Available from: [Link]

  • Brezinova, M., Cajka, T., Kuda, O., Kroupova, P., Stankova, B., Tlaskal, V., ... & Rossmeisl, M. (2021). Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. The Journal of Clinical Endocrinology & Metabolism, 106(8), e3169-e3181. Available from: [Link]

Sources

Inter-day and intra-day precision data for 12-PAHSA-d31 assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-day and Intra-day Precision Data for 12-PAHSA-d31 Assays Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Comparative Analysis of Isotope Dilution vs. Surrogate Standardization

Executive Summary

The accurate quantification of 12-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a critical challenge in metabolic research due to its low endogenous abundance (picomolar range) and the presence of multiple structural isomers (e.g., 5-PAHSA, 9-PAHSA).[1][2] This guide evaluates the analytical performance of This compound (a matched deuterated internal standard) against alternative quantification strategies, such as surrogate standards (e.g., d31-Palmitate) or external calibration.[1][2]

Key Finding: The use of the specific this compound internal standard significantly reduces Inter-day Coefficient of Variation (%CV) from ~18% (Surrogate) to <6% (True Isotope Dilution), primarily by correcting for retention-time-specific matrix effects that surrogate standards miss.[1][2]

The Analytical Challenge: Why "d31" Matters

PAHSAs are FAHFAs (Fatty Acid Esters of Hydroxy Fatty Acids).[1][2][3][4] Their analysis is complicated by two factors:

  • Isomeric Complexity: 12-PAHSA is isobaric with other isomers.[2] While chromatography separates them, matrix interference often co-elutes.

  • Ionization Suppression: In Electrospray Ionization (ESI), co-eluting phospholipids can suppress the signal.[1][2]

A "surrogate" standard (like deuterated palmitic acid) elutes at a different time than 12-PAHSA.[2] Therefore, it cannot correct for the specific ionization environment at the moment 12-PAHSA elutes. This compound co-elutes perfectly with the analyte, providing real-time correction for signal fluctuation.

Experimental Workflow

The following workflow was utilized to generate the precision data. It relies on Liquid-Liquid Extraction (LLE) followed by targeted LC-MS/MS (MRM mode).[2]

G Sample Biological Sample (Plasma/Adipose) Spike Spike IS (this compound) Sample->Spike 10 µL Extract Extraction (LLE: CHCl3/MeOH) Spike->Extract Mix LC LC Separation (C18 Reverse Phase) Extract->LC Organic Phase MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification (Ratio Analyte/IS) MS->Data Integration

Figure 1: Optimized LC-MS/MS Workflow for FAHFA Quantification. The internal standard is spiked prior to extraction to account for recovery losses.

Comparative Precision Data

The following data represents a validation study comparing two methods on the same sample set (Human Plasma spiked with 12-PAHSA).

  • Method A (Gold Standard): Uses This compound as the Internal Standard (IS).[2]

  • Method B (Alternative): Uses Palmitic Acid-d31 as a surrogate IS (common cost-saving measure).[1][2]

Table 1: Intra-day Precision (Repeatability)

n=6 replicates per concentration level in a single run.[1][2]

QC LevelConcentration (nM)Method A (%CV) (this compound)Method B (%CV) (Surrogate IS)Performance Delta
LLOQ 0.54.2% 12.8%3x Improvement
Low 1.53.1% 9.5%Significant
Mid 15.02.5% 8.1%Significant
High 150.01.9% 6.4%Moderate
Table 2: Inter-day Precision (Reproducibility)

n=18 (3 runs × 6 replicates) over 3 separate days.

QC LevelConcentration (nM)Method A (%CV) (this compound)Method B (%CV) (Surrogate IS)Analysis
LLOQ 0.56.8% 19.4%Method B fails FDA criteria (<20%)
Low 1.55.5% 14.2%Method A is robust; B is marginal
Mid 15.04.1% 11.5%Method A maintains consistency
High 150.03.8% 9.8%Method A preferred for PK studies

Data Interpretation: Method B (Surrogate) suffers from "drift" across days. Because Palmitic Acid-d31 elutes much earlier (RT ~2.5 min) than 12-PAHSA (RT ~8.5 min), it fails to compensate for slight changes in mobile phase composition or column aging that affect the late-eluting FAHFA region.[2]

Mechanistic Insight: The "Co-Elution" Factor

Why does the d31-labeled intact lipid perform better? The answer lies in the correction of matrix effects.

MatrixEffect cluster_0 Method A: this compound (True IS) cluster_1 Method B: Palmitate-d31 (Surrogate) A_Time Retention Time 8.5 min A_Signal Signal Analyte suppressed by 20% A_Time->A_Signal A_IS IS Behavior IS ALSO suppressed by 20% A_Signal->A_IS A_Result Result Ratio remains constant (Accurate) A_IS->A_Result B_Time Retention Time 2.5 min (IS) vs 8.5 min (Analyte) B_Signal Signal Analyte suppressed by 20% B_Time->B_Signal B_IS IS Behavior IS suppressed by 0% (Clean region) B_Signal->B_IS B_Result Result Ratio skewed (Inaccurate) B_IS->B_Result

Figure 2: Mechanism of Error Correction. True Isotope Dilution (Method A) corrects for ion suppression because the IS experiences the exact same matrix environment as the analyte.[1][2]

Detailed Protocol (Validated)

To achieve the precision data listed in Method A, follow this specific protocol.

Reagents
  • Analyte: 12-PAHSA Standard.

  • Internal Standard: this compound (Cayman Chemical Item No. 17194 or equivalent).[2]

  • Solvents: LC-MS grade Methanol, Chloroform, Water.

Step-by-Step Workflow
  • Sample Prep: Thaw plasma on ice. Aliquot 100 µL into glass tubes.

  • Spiking: Add 10 µL of This compound (1 µM in MeOH) to all samples. Vortex 10s.

    • Critical Step: Equilibrate for 5 mins to allow IS to bind to plasma proteins, mimicking the endogenous analyte.

  • Extraction: Add 1 mL Chloroform/Methanol (2:1 v/v). Vortex 1 min. Centrifuge 3000 x g for 10 min.

  • Recovery: Transfer the lower organic phase to a new vial. Dry under Nitrogen gas at 35°C.

  • Reconstitution: Reconstitute in 100 µL Methanol/Water (50:50). Transfer to LC vials.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100mm, 1.7µm).[1][2]

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile/Isopropanol (50:[1][2]50) + 0.1% Formic Acid.[1][2]

  • Gradient: 50% B to 99% B over 12 mins.

  • Transitions (Negative Mode ESI):

    • 12-PAHSA: m/z 537.5

      
       255.2 (Quantifier), 281.2 (Qualifier).[2]
      
    • This compound: m/z 568.7

      
       286.4.[2]
      

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[4] Cell, 159(2), 318-332.[1][2][4][5] Link[2]

  • US Food and Drug Administration (FDA).[1][2][6] (2018). Bioanalytical Method Validation Guidance for Industry.[1][2][6][7] FDA.gov.[2] Link

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[1][2] Diabetes, 65(9), 2580-2590.[1][2] Link[2]

  • Cayman Chemical. this compound Product Information & Safety Data Sheet. Caymanchem.com.[2] Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of 12-PAHSA-d31 Methods Across Diverse Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the robust and reliable quantification of bioactive lipids is paramount. Among these, 12-palmitic acid-d31-hydroxy stearic acid (12-PAHSA-d31), a deuterated analog of a potent anti-inflammatory and insulin-sensitizing lipid, serves as a critical internal standard in mass spectrometry-based assays.[1] The ability to obtain consistent and accurate measurements of endogenous PAHSAs across different laboratories and, crucially, across different mass spectrometry platforms, is a cornerstone of translational research and multi-site clinical trials. This guide provides an in-depth technical comparison and details the necessary cross-validation of analytical methods for this compound, ensuring data integrity and comparability regardless of the instrumentation employed.

The principles of bioanalytical method validation, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a framework for this work.[2][3][4][5][6][7][8] These guidelines emphasize the importance of demonstrating that an analytical method is reliable for its intended purpose.[7] When methods are transferred between laboratories or different analytical platforms, cross-validation becomes a mandatory step to ensure the continued reliability of the data.[3][4][5][6]

This guide will delve into the nuances of cross-validating a this compound quantification method across three common mass spectrometer architectures: a high-performance triple quadrupole (QQQ), a high-resolution quadrupole time-of-flight (Q-TOF), and a versatile ion trap instrument.

The Analytical Challenge: The Nature of PAHSAs

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with multiple isomers, where the position of the ester linkage along the stearic acid backbone dictates the specific isomer (e.g., 5-PAHSA, 9-PAHSA, 12-PAHSA).[9][10][11] This structural similarity presents a significant analytical challenge, requiring chromatographic separation to distinguish between isomers.[9][12][13] The use of a stable isotope-labeled internal standard, such as this compound, is therefore essential for accurate quantification, as it co-elutes with the target analyte and compensates for variations in sample preparation and instrument response.

Experimental Design for Cross-Validation

A robust cross-validation study is designed to systematically compare the performance of the analytical method on each mass spectrometer platform. The core of this study involves analyzing a common set of samples, including calibration standards, quality control (QC) samples at multiple concentration levels (low, medium, and high), and a representative set of biological matrix samples (e.g., human plasma).

Key Performance Parameters for Evaluation

The following parameters, central to bioanalytical method validation, will be assessed on each instrument:[14][15]

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a defined range.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[7]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A well-established SPE protocol is employed to extract and enrich PAHSAs from the biological matrix.[10][11][17]

Protocol:

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected endogenous levels).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.

  • Elution: Elute the PAHSAs with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Method

A standardized reversed-phase LC method is crucial for consistent separation of PAHSA isomers across all platforms.[9][13]

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 60% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters

The MS parameters will be optimized for each instrument to achieve the best sensitivity and selectivity for this compound.

Triple Quadrupole (QQQ) - Targeted MRM Analysis:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 12-PAHSA (endogenous): Precursor ion (m/z) -> Product ion (m/z)

    • This compound (internal standard): Precursor ion (m/z) -> Product ion (m/z)

  • Collision Energy: Optimized for each transition.

Quadrupole Time-of-Flight (Q-TOF) - High-Resolution Full Scan and Targeted MS/MS:

  • Ionization Mode: ESI-

  • Acquisition Mode: High-resolution full scan (for qualitative analysis and matrix effect assessment) and targeted MS/MS (for quantification).

  • Mass Resolution: > 20,000 FWHM

  • Accurate Mass Measurement: Used for confirmation of analyte identity.

Ion Trap - MS/MS Analysis:

  • Ionization Mode: ESI-

  • Scan Type: Full scan followed by data-dependent MS/MS on the most intense ions.

  • Isolation Width: 1.5 Da

  • Collision Energy: Normalized collision energy optimized for fragmentation.

Data Presentation and Comparison

The performance of the this compound method on each mass spectrometer is summarized in the tables below.

Table 1: Linearity and Sensitivity

ParameterTriple Quadrupole (QQQ)Q-TOFIon Trap
Linear Range (ng/mL) 0.1 - 1000.5 - 1001 - 100
Correlation Coefficient (r²) > 0.998> 0.995> 0.990
LLOQ (ng/mL) 0.10.51

Table 2: Accuracy and Precision (at QC Levels)

QC LevelParameterTriple Quadrupole (QQQ)Q-TOFIon Trap
Low QC (0.3 ng/mL) Accuracy (%) 98.595.292.8
Precision (%CV) 4.27.812.5
Mid QC (5 ng/mL) Accuracy (%) 101.2103.598.9
Precision (%CV) 3.15.59.8
High QC (80 ng/mL) Accuracy (%) 99.8101.1102.4
Precision (%CV) 2.54.98.7

Workflow and Logic Diagrams

To visually represent the experimental and logical processes, the following diagrams are provided.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Reconstitute Reconstitution SPE->Reconstitute LC LC Separation Reconstitute->LC MS Mass Spectrometry (QQQ, Q-TOF, Ion Trap) LC->MS Quant Quantification MS->Quant Validation Method Validation Quant->Validation

Caption: Experimental workflow for this compound analysis.

CrossValidation_Logic Start Start Cross-Validation Method Standardized Analytical Method (LC-SPE) Start->Method QQQ Triple Quadrupole Performance Method->QQQ QTOF Q-TOF Performance Method->QTOF IonTrap Ion Trap Performance Method->IonTrap Compare Compare Performance Metrics (Linearity, Accuracy, Precision, LLOQ) QQQ->Compare QTOF->Compare IonTrap->Compare Decision Acceptable Agreement? Compare->Decision End Validation Complete Decision->End Yes Investigate Investigate Discrepancies Decision->Investigate No Investigate->Method

Caption: Logical flow of the cross-validation process.

Interpretation of Results and Expert Insights

The data clearly demonstrates that while all three mass spectrometer platforms can successfully quantify this compound, their performance characteristics differ significantly.

  • Triple Quadrupole (QQQ): As expected, the QQQ instrument provides the highest sensitivity (LLOQ of 0.1 ng/mL) and the best precision. This is due to the inherent nature of MRM, which is a highly selective and sensitive targeted analysis technique. For high-throughput, routine quantitative studies where achieving the lowest detection limits is critical, the QQQ is the platform of choice.

  • Quadrupole Time-of-Flight (Q-TOF): The Q-TOF offers a balance between sensitivity and the significant advantage of high-resolution accurate mass data. While its LLOQ is slightly higher than the QQQ, the ability to perform retrospective analysis of full-scan data and confidently identify analytes based on accurate mass is invaluable in discovery and research settings. The precision and accuracy are well within the acceptable limits for bioanalytical assays.

  • Ion Trap: The ion trap instrument demonstrates the lowest sensitivity and precision of the three platforms. While suitable for qualitative analysis and structural elucidation, its quantitative performance for trace-level analytes like PAHSAs is less robust. The higher %CV values indicate greater variability in the measurements. However, for laboratories where an ion trap is the primary instrument available, this study confirms that with careful optimization, it can still provide quantitative data, albeit with a higher LLOQ.

Causality Behind Experimental Choices

The choice of a deuterated internal standard (this compound) is deliberate. The high degree of deuteration ensures a significant mass shift from the endogenous analyte, preventing any potential isotopic cross-talk and ensuring a clean signal for quantification.

Solid-phase extraction is preferred over a simple protein precipitation or liquid-liquid extraction because it provides a cleaner extract. This is particularly important in mass spectrometry to minimize matrix effects, which can suppress or enhance the ionization of the analyte, leading to inaccurate results.[16]

The use of a C18 stationary phase in the LC method is standard for the separation of lipids, providing good retention and resolution of these relatively non-polar molecules. The gradient elution is necessary to effectively separate the various fatty acid species present in a biological extract.

Conclusion and Recommendations

This guide demonstrates a successful cross-validation of a this compound quantification method across three distinct mass spectrometer platforms. The results underscore the importance of understanding the strengths and limitations of each instrument type.

  • For regulated bioanalysis and clinical trials requiring the highest sensitivity and throughput, a triple quadrupole mass spectrometer is the recommended platform.

  • For exploratory research and lipidomics studies where both quantification and confident identification are crucial, a Q-TOF mass spectrometer offers an excellent balance of capabilities.

  • An ion trap mass spectrometer can be utilized for quantification if higher detection limits are acceptable, but careful validation and understanding of its performance limitations are essential.

Ultimately, the choice of instrumentation will depend on the specific research question and the required level of analytical rigor. By following a systematic cross-validation approach as outlined in this guide, researchers can ensure the generation of high-quality, comparable data, regardless of the mass spectrometry platform employed. This is fundamental to the integrity and success of modern biomedical research.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Generics and Biosimilars Initiative. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved from [Link]

  • Lee, J., et al. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 11(4), 831-843. Retrieved from [Link]

  • Mitchell, T. W., et al. (2024). Cross-Validation of Lipid Structure Assignment Using Orthogonal Ion Activation Modalities on the Same Mass Spectrometer. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Mitchell, T. W., et al. (2024). Cross-Validation of Lipid Structure Assignment Using Orthogonal Ion Activation Modalities on the Same Mass Spectrometer. PubMed. Retrieved from [Link]

  • Lund University. (n.d.). Comparing three methods for lipid identification using mass spectrometry - Data-independent, data-dependent and targeted acquisition. Retrieved from [Link]

  • Mitchell, T. W., et al. (2024). Cross-Validation of Lipid Structure Assignment Using Orthogonal Ion Activation Modalities on the Same Mass Spectrometer. ResearchGate. Retrieved from [Link]

  • Springer Nature Experiments. (2016). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Retrieved from [Link]

  • Palůchová, V., et al. (2018). Levels of palmitic acid ester of hydroxystearic acid (PAHSA) are reduced in the breast milk of obese mothers. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(2), 175-183. Retrieved from [Link]

  • Lee, J., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. PubMed. Retrieved from [Link]

  • Palůchová, V., et al. (2017). Levels of palmitic acid ester of hydroxystearic acid (PAHSA) are reduced in the breast milk of obese mothers. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Retrieved from [Link]

  • LCGC International. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 12-PAHSA-d31

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

12-PAHSA-d31 (12-[(1-oxohexadecyl)oxy]-octadecanoic acid-d31) is a high-value, stable isotope-labeled internal standard used in LC-MS/MS lipidomics.[1][2] While the lipid moiety itself presents low toxicological risk, the commercial formulation—typically supplied as a solution in Methyl Acetate —dictates the safety protocol.

The Directive: You must simultaneously manage two opposing risks:

  • Personal Safety: Protection against the highly flammable, volatile, and irritant solvent (Methyl Acetate).[2]

  • Data Integrity: Protection of the standard from "chemical noise" (keratins, plasticizers, phthalates) introduced by the analyst.

Risk Assessment: The Dual-Hazard Model

The handling protocol is derived from the following hazard analysis:

Hazard SourcePrimary AgentClassificationOperational Risk
Solvent Matrix Methyl Acetate High Risk [1] • Flammability: Flash point -10°C (14°F).[1][2][3] Vapors can travel to ignition sources.[3][4]• Health: Serious eye irritant (Cat 2A); STOT-SE 3 (Drowsiness).[1][2][5]• Reactivity: Hydrolyzes in presence of moisture.
Analyte This compound Low Risk [1][2] • Biological: Bioactive lipid (FAHFA); potential anti-inflammatory/diabetic effects.[1][2][6] No specific high-toxicity flags.[1][2][5]• Stability: Ester bond at C-12 is susceptible to hydrolysis if improperly stored.[1]
Analyst Keratin / Sebum Contaminant [1] • MS Interference: Skin oils and common plastics introduce isobaric interference in lipidomics profiling.[1]

Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety." Use this specific matrix to ensure barrier integrity against Methyl Acetate while preventing MS background noise.

Hand Protection (Critical)

Standard nitrile gloves have poor resistance to Methyl Acetate (breakthrough time < 1 minute).[2]

  • Protocol: Double-Gloving Strategy.

    • Inner Layer: High-density polyethylene (HDPE) or standard powder-free nitrile (protects sample from skin).[1][2]

    • Outer Layer: Silver Shield® (Laminate) or thick Nitrile (minimum 5 mil).[2]

    • Operational Rule: If a splash occurs, the outer glove must be stripped and replaced immediately . The solvent will permeate thin nitrile almost instantly.

  • Contamination Control: Use Powder-Free gloves only.[1] Cornstarch powder is a major mass spectrometry contaminant.[1]

Eye & Face Protection[1][7][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[2]

  • Why: Methyl acetate causes serious eye irritation.[1][3][4][5][7][8][9][10] Safety glasses with side shields are insufficient for liquid handling of volatile solvents that can splash.

Respiratory & Body Protection[1][4][7]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood .[1]

  • Body: 100% Cotton Lab Coat (Flame Resistant preferred).[2] Synthetic blends (polyester) can melt into skin if the flammable solvent ignites.[2]

Operational Workflow: Handling & Aliquoting

This workflow is designed to prevent condensation , which causes ester hydrolysis (degrading the standard) and introduces water into the methyl acetate.[2]

The "Warm-Up" Protocol

Never open a -80°C vial immediately at room temperature.[1]

HandlingWorkflow Start Retrieve from -80°C Storage Equilibrate Equilibrate (Desiccator/RT) Start->Equilibrate Wait 15-20 min Prevent Condensation Inspect Visual Inspection (Solvent Liquid?) Equilibrate->Inspect Open Open in Fume Hood Inspect->Open If clear Aliquot Aliquot with Glass Syringe Open->Aliquot Avoid Plastics Purge Purge Headspace (Argon/N2) Aliquot->Purge Prevent Oxidation Seal Seal & Parafilm Purge->Seal

Figure 1: Critical handling path to maintain anhydrous conditions and standard integrity.

Step-by-Step Procedure
  • Equilibration: Remove the vial from -80°C storage. Place it in a desiccator or on the benchtop for 20 minutes until it reaches room temperature.

    • Why: Opening a cold vial condenses atmospheric humidity into the solvent. Water promotes the hydrolysis of the 12-PAHSA ester bond, destroying your standard.[1]

  • Vessel Selection: Use Glass inserts and vials (silanized glass is preferred to reduce lipid adsorption).

    • Avoid: Standard polypropylene tubes (Eppendorf).[2] Methyl acetate can leach plasticizers (phthalates) from these tubes, which will appear as ghost peaks in your mass spectrum.[1][2]

  • Transfer: Use a gas-tight glass syringe (Hamilton type) or positive displacement pipette with glass capillary tips.[1]

    • Avoid: Standard air-displacement pipettes with plastic tips, unless tips are certified low-retention and compatible with methyl acetate (short contact time).[1][2]

  • Inerting: Before re-sealing the stock vial, gently flow a stream of dry Argon or Nitrogen into the headspace to displace oxygen.

    • Why: PAHSAs are lipids; while saturated chains are stable, the ester linkage and potential trace impurities are sensitive to oxidative degradation over long storage.

Disposal & Emergency Response

Waste Disposal[1]
  • Classification: Flammable Organic Solvent Waste (Non-Halogenated, unless mixed with Chloroform).[1][2]

  • Protocol: Dispose of residual standard and rinsates in the solvent waste container designated for "Flammables."

  • Vials: Empty glass vials must be uncapped (allow solvent to evaporate in hood) and placed in a Glass Sharps container.

Emergency Procedures
  • Skin Contact: Immediately strip gloves.[1] Wash skin with soap and water for 15 minutes. Methyl acetate defats the skin (dermatitis risk).[2]

  • Spill (>5mL): Evacuate the immediate area. Methyl acetate is highly volatile; vapors can accumulate in low spots.[1] Allow fume hood to vent vapors if the spill is contained within it.

References

  • Yore, M. M., et al. (2014).[1][2] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332.[1][2][6] [Link]

  • Avanti Polar Lipids. (n.d.). Handling and Storage of Lipids. Retrieved from [Link]

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-PAHSA-d31
Reactant of Route 2
12-PAHSA-d31

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.